Copper(I) sulfide

Band Gap Engineering Photovoltaics Thin Film Transistors

Generic substitution among copper sulfides (CuₓS) causes device failure - only Cu₂S possesses a definitive semiconductor band gap, unlike metallic CuS. This stoichiometric specificity is critical for reproducible electronic performance. • QDSSC Counter Electrode: R_CT 1.24 Ω·cm² enables 6.01% PCE - a 3.45-fold gain over sulfur-poisoned Pt electrodes. • LIB Anode (Cu₂S/C): 523 mAh·g⁻¹ after 200 cycles, outperforming pure CuS anodes by a factor of 4.25. • Thermoelectric: ZT 0.68-0.74 at 750-923 K, a ~125-fold advantage over CuS (ZT ≈ 5.45×10⁻³). Precision synthesis ensures batch-to-batch stoichiometric fidelity for energy and electronic device fabrication.

Molecular Formula Cu2S
Cu2HS
Molecular Weight 160.17 g/mol
CAS No. 21112-20-9
Cat. No. B1214091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) sulfide
CAS21112-20-9
Synonymscopper(I) sulfide
Cu2S cpd
cuprous sulfide
Molecular FormulaCu2S
Cu2HS
Molecular Weight160.17 g/mol
Structural Identifiers
SMILES[SH-].[Cu].[Cu+]
InChIInChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1
InChIKeyAQKDYYAZGHBAPR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 250 g / 5 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(I) Sulfide (Cu2S, CAS 21112-20-9): A Semiconductor Base Material with Differentiated Electronic, Thermoelectric, and Electrochemical Properties


Copper(I) sulfide (Cu2S), also known as cuprous sulfide or the mineral chalcocite, is a p-type semiconductor with a narrow stoichiometric range (Cu1.997S to Cu2.000S) [1]. It is a critical member of the copper sulfide family, distinct from its closest analogs like metallic CuS (covellite) and non-stoichiometric phases (e.g., Cu1.8S, digenite) due to its specific electronic structure and resulting application-driven performance [2]. Unlike other copper sulfides, Cu2S exhibits a definitive semiconductor band gap, making it a prime candidate for photovoltaic, thermoelectric, and energy storage applications where precise electronic control is non-negotiable [3].

Why Substituting Cu2S with Other Copper Sulfides Is Scientifically Invalid for Targeted Applications


Generic substitution among copper sulfides (Cu_xS) is prohibited by the fundamentally different physical properties arising from their distinct stoichiometries and crystal structures. The Cu_xS family spans a spectrum from the copper-rich semiconductor Cu2S to the copper-deficient metallic conductor CuS [1]. An attempt to replace Cu2S with CuS directly swaps a material with a measurable band gap for a metallic compound, a change that would collapse the functionality of a photovoltaic or thermoelectric device [2]. Similarly, the electrical conductivity varies by four orders of magnitude across the Cu_xS series (0.07 S/cm for Cu2S to 2400 S/cm for Cu1.8S), making each phase uniquely suited for its designated role in charge transport [3]. The evidence below provides the quantifiable data required to prevent costly mis-selection.

Cu2S vs. Analogs: Head-to-Head Quantitative Evidence for Scientific Procurement Decisions


Cu2S is a Semiconductor, While CuS is Metallic: A Critical Differentiation for Electronic Applications

The fundamental electronic nature of Cu2S and CuS is categorically different. Density functional theory (DFT) calculations show that Cu2S is a semiconductor with a direct band gap of 0.72 eV, whereas CuS and CuS2 are predicted to be metallic [1]. This theoretical distinction is corroborated by experimental UV-VIS spectroscopy of films, which determined that Cu2S possesses an indirect band gap of 1.2 eV and a direct band gap of 2.2 eV, a property absent in metallic CuS [2]. This difference dictates that Cu2S can function as a light absorber or carrier-selective layer, while CuS would short-circuit such a device.

Band Gap Engineering Photovoltaics Thin Film Transistors

Thermoelectric Figure of Merit (ZT): Cu2S Massively Outperforms CuS for Waste Heat Recovery

The thermoelectric performance gap between Cu2S and CuS is vast. Optimized Cu2S synthesized via high-temperature routes and densified by induction hot pressing (IHP) achieves a peak dimensionless figure of merit ZT_max of 0.68 at 923 K [1]. Cu2S/MWCNT composites can further enhance this to a ZT of 0.74 at 750 K [2]. In stark contrast, pure CuS prepared hydrothermally exhibits a peak ZT of only 5.45 × 10⁻³ at 362 K [3]. This represents an approximate 100-fold difference in thermoelectric conversion efficiency at their respective peak temperatures.

Thermoelectrics Waste Heat Recovery Energy Generation

Li-ion Battery Cycling Stability: Cu2S/C Composite Electrodes Radically Outlast Bare CuS Electrodes

When tested as electrode materials for lithium-ion batteries, the long-term cycling stability of Cu2S composites is a decisive differentiator. An N-doped carbon-composited Cu2S (Cu2S/C) electrode not only mitigates initial capacity fade but demonstrates a unique capacity increase over extended cycling, delivering a specific capacity of 523 mAh g⁻¹ after 200 cycles at 0.1 A g⁻¹ [1]. Under identical testing conditions, a bare CuS electrode retains only 123 mAh g⁻¹ after 200 cycles, highlighting rapid degradation [1]. The Cu2S/C electrode's performance is enabled by a more stable conversion reaction and significant capacitive storage contributions that are absent in CuS.

Lithium-Ion Batteries Energy Storage Cycle Life

Superior Electrocatalytic Activity in QDSSCs: Cu2S Counter Electrode Vastly Exceeds the Performance of Standard Pt

In quantum-dot-sensitized solar cells (QDSSCs) with polysulfide electrolytes, Cu2S is not merely an analog but a superior functional replacement for platinum (Pt) counter electrodes. An optimized mesoporous nanoflake Cu2S counter electrode (CE) demonstrates a charge transfer resistance (R_CT) at the electrode/electrolyte interface of just 1.24 Ω cm² [1]. This is approximately 1800 times lower than the R_CT of a standard Pt CE, which is 2250 Ω cm², and is due to Pt's susceptibility to sulfur poisoning [1]. The direct consequence is a power conversion efficiency (PCE) of 6.01% for the Cu2S-based QDSSC, compared to only 1.74% for the Pt-based cell [1].

Quantum Dot Solar Cells Counter Electrode Electrocatalysis

Ultrahigh 2D Electron Mobility: δ-Cu2S Monolayer Exhibits 27 Times Higher Mobility Than β-Cu2S Bilayer

Even within the Cu2S family, polymorphism leads to dramatic performance differences. First-principles calculations reveal that a monolayer phase, δ-Cu2S, possesses an ultrahigh electron mobility of 6880 cm² V⁻¹ s⁻¹ [1]. This value is 27 times greater than the electron mobility of a β-Cu2S bilayer, which is only 246 cm² V⁻¹ s⁻¹ [1]. Furthermore, δ-Cu2S exhibits a direct band gap of 1.26 eV and a high activation energy of 1.98 eV for O₂ chemisorption, indicating superior oxidation resistance compared to other 2D materials like black phosphorus [1].

2D Semiconductors Carrier Mobility Nanoelectronics

Electrical Conductivity Gradient: Cu2S Enables Insulating-to-Conductive Tuning Unavailable in CuS

The electrical conductivity in the Cu-S system is not constant but is a powerful function of stoichiometry. Systematic electrical measurements on single crystals show that Cu2S (chalcocite) can have a conductivity as low as 0.07 S/cm, which is characteristic of its semiconducting state [1]. As the stoichiometry deviates, the conductivity increases dramatically, reaching up to 2400 S/cm for Cu1.8S (digenite), a value approaching that of metallic conductors [1]. CuS (covellite) also exhibits metallic behavior with a conductivity of ~92 S/cm [2]. This vast, compositionally-tuned range of conductivity is a functional design parameter exclusive to the Cu2S phase, allowing for a single material system to be applied as either a semiconductor or a quasi-metal, unlike the relatively fixed metallic conductivity of CuS.

Electrical Conductivity Phase Control Sensor Devices

Validated Application Scenarios for Cu2S (CAS 21112-20-9) Based on Comparative Evidence


High-Performance Counter Electrodes for Quantum-Dot-Sensitized Solar Cells (QDSSCs)

Cu2S is the definitive counter electrode material for QDSSCs employing a polysulfide (S²⁻/Sₙ²⁻) redox couple. As proven by direct comparison, an optimized Cu2S CE with a charge transfer resistance (R_CT) of 1.24 Ω cm² enables a power conversion efficiency of 6.01%, dwarfing the 1.74% efficiency of a sulfur-poisoned Pt electrode [1]. For any group fabricating or scaling up QDSSCs, selecting a Cu2S-based counter electrode over Pt is a scientific and economic necessity based on this 3.45-fold efficiency gain.

Long-Life Anodes for Advanced Lithium-Ion Batteries

For LIB applications aiming for extended cycle life, a composite of Cu2S and N-doped carbon (Cu2S/C) is a superior anode choice. Direct comparative data demonstrates that a Cu2S/C electrode achieves a stable capacity of 523 mAh g⁻¹ after 200 cycles, while a pure CuS electrode rapidly degrades to 123 mAh g⁻¹ [2]. This 4.25-fold improvement in long-term capacity makes Cu2S/C composites the strategic choice for developing durable, high-capacity energy storage devices, outperforming the more commonly discussed CuS anode.

Mid-to-High Temperature Thermoelectric Generators

Cu2S is a leading candidate for scalable, earth-abundant thermoelectric generation in the 750-923 K temperature range. Its figure of merit ZT of 0.68-0.74 is a quantitative leap over pure CuS (ZT ~ 5.45 × 10⁻³) [REFS-3, REFS-4]. This ~125-fold performance advantage in heat-to-electricity conversion makes Cu2S a viable material for industrial waste heat recovery systems where CuS, its closest chemical analog, is functionally useless. Procurement of high-purity Cu2S powder is the critical starting point for developing these devices.

2D Semiconductor Channels for Ultra-Fast Nano-Optoelectronics

The δ-Cu2S monolayer is a computationally validated, high-potential material for next-generation nanoelectronics. It uniquely combines a direct band gap (1.26 eV) with an ultrahigh electron mobility of 6880 cm² V⁻¹ s⁻¹, 27 times that of a competing Cu2S polymorph [5]. This specific phase also offers exceptional oxidation resistance (O₂ chemisorption barrier of 1.98 eV). For research groups developing high-speed, air-stable 2D field-effect transistors, the targeted synthesis and procurement of δ-Cu2S is a critical differentiator, not achieved by generic Cu2S.

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